Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate
Description
Properties
Molecular Formula |
C12H20O6 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-3-oxobutanoate |
InChI |
InChI=1S/C12H20O6/c1-5-17-10(14)6-9(13)7-16-8-11(15)18-12(2,3)4/h5-8H2,1-4H3 |
InChI Key |
WNZALPQMPXQUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)COCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate typically involves the esterification of 4-(2-(tert-butoxy)-2-oxoethoxy)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate, with the CAS number 120289-23-8, is a compound of significant interest in medicinal chemistry. It serves as an intermediate in the synthesis of various bioactive molecules, particularly those related to cardiovascular therapies. This article delves into its biological activity, synthesis pathways, and potential therapeutic applications based on available research findings.
Molecular Information:
- Molecular Formula: C₁₂H₂₀O₆
- Molecular Weight: 260.28 g/mol
- CAS Number: 120289-23-8
Structural Features:
this compound features a complex structure that includes an ethyl ester and a tert-butoxy group, which may influence its biological interactions and solubility properties.
This compound is primarily known as an intermediate in the synthesis of O-Des[2-aminoethyl]-O-carboxymethyl dehydroamlodipine, a metabolite of Amlodipine, a widely used calcium channel blocker. The biological activity of this compound is closely tied to its role in modulating calcium channels in vascular smooth muscle cells, thereby influencing cardiovascular function and blood pressure regulation .
Pharmacological Applications
In Vitro Studies
Research has indicated that derivatives of this compound can exhibit varying degrees of biological activity depending on their structural modifications. For instance:
- Topoisomerase II Inhibition: Some derivatives have shown promise as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .
- Serotonin Receptor Modulation: Compounds derived from similar scaffolds have been explored for their potential as partial agonists at serotonin receptors, which could have implications for mood disorders .
Case Studies
-
Amlodipine Derivatives:
- In clinical settings, Amlodipine has demonstrated significant efficacy in lowering blood pressure and improving cardiovascular outcomes in patients with hypertension. The role of this compound as a synthetic intermediate underscores its importance in these therapeutic formulations.
- Synthesis Pathway Efficiency:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-(2-(tert-Butoxy)-2-oxoethoxy)-3-oxobutanoate, and what reaction conditions are critical for success?
- Methodological Answer : The compound is typically synthesized via aldol condensation or substitution reactions . For example, aldol condensation between ethyl acetoacetate derivatives and tert-butoxycarbonyl electrophiles requires precise pH control (e.g., sodium ethoxide as a base) and anhydrous conditions to avoid hydrolysis of the tert-butoxy group . Substitution reactions involving tert-butyl bromoacetate and activated esters of 3-oxobutanoate derivatives often employ polar aprotic solvents (e.g., DMF) at 60–80°C to enhance nucleophilic displacement . Characterization via NMR spectroscopy (e.g., monitoring carbonyl peaks at δ 170–175 ppm) and mass spectrometry (molecular ion [M+H]+ ≈ 287.3 g/mol) is essential for structural confirmation .
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H NMR to identify the tert-butoxy singlet (δ 1.2–1.4 ppm, 9H) and ester carbonyl protons (δ 4.1–4.3 ppm, ethyl group) .
- Infrared (IR) Spectroscopy : Confirm ester carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and ketone C=O at 1700–1715 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHO) with an error margin < 2 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products in the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 80°C to prevent tert-butoxy group decomposition .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Solvent Optimization : Anhydrous THF or acetonitrile improves solubility of intermediates, reducing byproducts like hydrolyzed esters .
- Yield Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate, 3:1) and isolate pure product via flash chromatography (silica gel, gradient elution) .
Q. What strategies can resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in C NMR spectra?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers of the tert-butoxy group using variable-temperature NMR to explain split carbonyl signals .
- Stereochemical Analysis : Perform X-ray crystallography to confirm absence of chiral centers or isomerism, which may cause spectral anomalies .
- Computational Validation : Compare experimental C NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G*) to identify discrepancies .
Q. What biological or pharmacological activities are hypothesized for this compound based on its structural analogs?
- Methodological Answer :
- Quinazoline Derivatives : Analogous compounds with α,β-unsaturated carbonyl moieties exhibit kinase inhibition (e.g., EGFR inhibitors) via Michael addition to cysteine residues .
- Phosphonate Analogs : The tert-butoxy group may enhance metabolic stability, as seen in prodrugs targeting intracellular esterases .
- In Vitro Screening : Prioritize assays for antiproliferative activity (e.g., MTT assay on cancer cell lines) and anti-inflammatory effects (COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
